1,4-Bis(dichlorophosphino)butane

Description

Significance of Bridged Phosphorus-Based Ligands in Advanced Catalysis and Materials Science

Bridged phosphorus-based ligands, such as those derived from 1,4-bis(dichlorophosphino)butane, are cornerstones of modern homogeneous catalysis. The ability of these bidentate ligands to form stable chelate rings with transition metals is crucial for creating active and selective catalysts for a myriad of organic transformations. wikipedia.orgresearchgate.net These include industrially significant processes like hydrogenation, hydroformylation, and cross-coupling reactions (e.g., Suzuki, Heck, and Stille couplings). msesupplies.comfu-berlin.de The structure of the bridge between the phosphorus atoms dictates the "bite angle" of the ligand, a critical parameter that influences the geometry and electronic properties of the metal complex, and thus its catalytic behavior. wikipedia.org Beyond catalysis, these ligands are integral to the development of new materials with unique electronic and photophysical properties. acs.org

Evolution of Diphosphine Ligand Architectures and Their Influence on Coordination Properties

The architecture of diphosphine ligands has evolved significantly over the decades. Early work focused on simple, flexible alkyl chains connecting two diphenylphosphino groups. wikipedia.org A prime example is 1,4-bis(diphenylphosphino)butane (B1266417) (dppb), a direct derivative of this compound. wikipedia.orgsigmaaldrich.com The four-carbon butane (B89635) backbone of dppb typically forms a stable seven-membered chelate ring with a metal center. najah.edu

Researchers have since developed a vast library of diphosphines with varying backbones—from short to long, rigid to flexible, and incorporating chiral centers or other heteroatoms—to fine-tune the steric and electronic environment around the metal. wikipedia.orgchadsprep.com For instance, ligands with shorter linkers like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) form five-membered rings, while more rigid backbones can enforce specific coordination geometries. wikipedia.orgwikipedia.org This tunability allows for the rational design of catalysts with enhanced activity, selectivity, and stability.

Position of this compound as a Fundamental Building Block within the Landscape of Organophosphorus Chemistry

The primary importance of this compound lies in its role as a reactive intermediate for synthesizing other diphosphine ligands. The phosphorus-chlorine (P-Cl) bonds are highly susceptible to nucleophilic substitution, making the compound an ideal starting point for introducing a wide variety of substituents on the phosphorus atoms.

A common synthetic strategy involves the reaction of a bis(dichlorophosphine) precursor, such as this compound, with organometallic reagents like Grignard reagents (R-MgBr) or organolithium reagents (R-Li) to form P-C bonds. This method allows for the creation of a diverse array of tertiary phosphines. wikipedia.org For example, the reaction with phenyllithium (B1222949) or phenylmagnesium bromide would yield the well-known dppb.

Table 1: Synthesis of Tertiary Diphosphines from Dichlorophosphine Precursors

| Precursor | Reagent | Product | Application of Product |

|---|---|---|---|

| Cl₂P(CH₂)₄PCl₂ | Grignard or Organolithium (e.g., PhLi) | R₂P(CH₂)₄PR₂ (e.g., dppb) | Ligand for cross-coupling, hydrogenation. msesupplies.comwikipedia.org |

This synthetic versatility cements the position of this compound as a foundational building block, enabling access to a broad spectrum of diphosphine ligands tailored for specific applications.

Scope and Objectives of Contemporary Academic Research on this compound

Contemporary research continues to leverage precursors like this compound to construct novel ligand architectures. The objectives of this research are multifaceted and include:

Developing Catalysts with Higher Efficiency: Synthesizing new ligands to improve turnover numbers and rates in known catalytic reactions.

Achieving Novel Reactivity: Designing unique ligand scaffolds that enable previously inaccessible chemical transformations.

Enhancing Selectivity: Creating chiral diphosphines for asymmetric catalysis, a field of immense importance in the synthesis of pharmaceuticals and fine chemicals. researchgate.net

Materials Science Applications: Incorporating diphosphine units, derived from this precursor, into polymers or onto surfaces to create functional materials for sensing, electronics, or heterogeneous catalysis. fu-berlin.deacs.org

While direct studies on this compound itself are limited, its utility is implicitly demonstrated in the vast body of literature that reports the synthesis and application of its derivatives.

Table 2: Properties of Key Diphosphine Ligands Derived from Butane Backbones

| Compound Name | Abbreviation | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

|---|---|---|---|---|

| 1,4-Bis(diphenylphosphino)butane | dppb | C₂₈H₂₈P₂ | 426.47 | 132-136 sigmaaldrich.com |

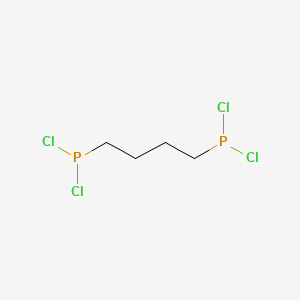

Structure

2D Structure

3D Structure

Properties

CAS No. |

28240-71-3 |

|---|---|

Molecular Formula |

C4H8Cl4P2 |

Molecular Weight |

259.9 g/mol |

IUPAC Name |

dichloro(4-dichlorophosphanylbutyl)phosphane |

InChI |

InChI=1S/C4H8Cl4P2/c5-9(6)3-1-2-4-10(7)8/h1-4H2 |

InChI Key |

AAYRHJHQPDHSJS-UHFFFAOYSA-N |

SMILES |

C(CCP(Cl)Cl)CP(Cl)Cl |

Canonical SMILES |

C(CCP(Cl)Cl)CP(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 1,4 Bis Dichlorophosphino Butane

Established Synthetic Routes to 1,4-Bis(dichlorophosphino)butane

The most common and established routes rely on the creation of carbon-phosphorus bonds using highly reactive organometallic intermediates.

Halogenation Processes of Saturated Hydrocarbon Derivatives

Direct halogenation of butane (B89635) is generally not selective enough to produce 1,4-dihalobutanes in high yield. Therefore, the synthesis typically begins with a more functionalized and readily available precursor, 1,4-butanediol (B3395766). This diol is converted into a dihalogenated butane, which serves as the direct precursor for the subsequent phosphorylation step.

Common methods to produce 1,4-dichlorobutane (B89584) include reacting 1,4-butanediol with thionyl chloride (SOCl₂) or with hydrogen chloride gas. prepchem.comchemicalbook.com One documented procedure involves the dropwise addition of thionyl chloride to a mixture of 1,4-butanediol and pyridine (B92270) at low temperatures (5-10°C). prepchem.com Following the addition, the mixture is refluxed and then worked up to yield pure 1,4-dichlorobutane. prepchem.com An alternative high-yield method involves passing hydrogen chloride gas through a heated mixture of 1,4-butanediol, water, and a catalyst like ammonium (B1175870) chloride. chemicalbook.com The resulting 1,4-dihalobutane, typically 1,4-dibromobutane (B41627) or 1,4-dichlorobutane, is the key "saturated hydrocarbon derivative" used in the next stage.

Direct Phosphorylation Reactions Utilizing Butane Scaffolds

The critical step in forming this compound involves the creation of two carbon-phosphorus (C-P) bonds. This is achieved through a direct phosphorylation reaction where the butane scaffold, activated as a di-organometallic reagent, attacks a phosphorus electrophile.

The most widely used method for this transformation is the Grignard reaction. leah4sci.comchem-station.com First, a di-Grignard reagent, 1,4-bis(magnesiumbromo)butane, is prepared by reacting 1,4-dibromobutane with magnesium metal in an essential ether-based solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org This solvent is crucial as it stabilizes the Grignard reagent through coordination. leah4sci.comlibretexts.org

Once the di-Grignard reagent is formed, it is reacted with an excess of phosphorus trichloride (B1173362) (PCl₃). The nucleophilic carbon atoms of the Grignard reagent attack the electrophilic phosphorus atoms of PCl₃, displacing chloride ions and forming the desired C-P bonds to yield this compound.

Comparative Analysis of Synthetic Efficiencies, Atom Economy, and Selectivities

While the Grignard-based route is well-established, it presents challenges regarding efficiency, waste generation, and selectivity.

Atom Economy: The concept of atom economy measures how many atoms from the reactants are incorporated into the final desired product. rsc.org Syntheses that rely on phosphorus trichloride often have poor atom economy. nih.govresearchgate.net In this route, the formation of the Grignard reagent and the subsequent phosphorylation generate significant quantities of magnesium halide salts (MgBrCl) as byproducts, which constitute waste.

Selectivity: The high reactivity of Grignard reagents can sometimes lead to a lack of selectivity. If the stoichiometry and reaction conditions are not precisely controlled, side reactions such as over-alkylation at the phosphorus center can occur, leading to the formation of polymeric or other undesired organophosphorus byproducts.

| Parameter | Analysis of the Grignard/PCl₃ Route | Key Considerations |

|---|---|---|

| Synthetic Efficiency | Can achieve high yields but is highly sensitive to reaction conditions (moisture, temperature). chem-station.comsaskoer.ca | Requires anhydrous solvents and inert atmosphere, which can add complexity and cost. |

| Atom Economy | Poor. Generates stoichiometric amounts of magnesium halide salt byproducts. rsc.org | The mass of the waste products is significant compared to the mass of the desired product. |

| Selectivity | Moderate to good. Requires careful control of stoichiometry to avoid over-alkylation and polymer formation. | The high reactivity of Grignard reagents can lead to side products if not properly managed. chem-station.com |

Advances in Sustainable Synthesis Approaches for this compound

The development of sustainable or "green" chemical processes is a primary goal in modern organic chemistry. rsc.org For organophosphorus compounds, a major focus is on moving away from hazardous reagents like phosphorus trichloride and improving atom economy. nih.govresearchgate.net

While specific green routes for this compound are not widely documented, general strategies in the field point toward future possibilities. These include:

PCl₃ Alternatives: Research is ongoing to replace PCl₃ with more benign phosphorus sources like phosphinates or elemental phosphorus, which could offer improved stability, lower toxicity, and better atom economy. nih.govresearchgate.net

Catalytic C-P Bond Formation: The development of transition-metal-catalyzed cross-coupling reactions to form C-P bonds is an active area of research. rsc.orgacs.orgresearchgate.net Such catalytic methods could reduce the need for stoichiometric organometallic reagents and minimize waste.

Greener Reaction Conditions: The use of solvent-free reaction conditions or recyclable heterogeneous catalysts are general principles of green chemistry that could potentially be applied to make the synthesis more environmentally friendly. rsc.org For instance, photocatalytic methods for C-P bond formation are emerging as a novel strategy. rsc.org

Derivatization Strategies from this compound to Advanced Phosphine (B1218219) Ligands

The primary value of this compound lies in its role as a reactive intermediate. The phosphorus-chlorine (P-Cl) bonds are susceptible to attack by a wide range of nucleophiles, allowing for straightforward derivatization into valuable bisphosphine ligands.

Nucleophilic Substitution Reactions at the Phosphorus Centers for Alkyl and Aryl Functionalization

The most common derivatization strategy involves nucleophilic substitution, where the two chloride atoms on each phosphorus center are replaced by alkyl or aryl groups. This is typically accomplished by reacting this compound with four equivalents of an organometallic nucleophile, such as a Grignard reagent (R-MgX) or an organolithium reagent (R-Li). libretexts.orgchemicalbook.com

A prominent example is the synthesis of 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) , a widely used bidentate phosphine ligand in transition metal catalysis. wikipedia.orgcommonorganicchemistry.com In this synthesis, this compound is treated with four equivalents of a phenyl nucleophile, such as phenylmagnesium bromide or phenyllithium (B1222949). The nucleophilic phenyl groups attack the electrophilic phosphorus centers, displacing all four chloride ions to form the stable, air-tolerant (in solid form) dppb ligand. chemicalbook.com

This modular approach allows for the synthesis of a diverse library of bisphosphine ligands by simply changing the identity of the organometallic nucleophile, thereby tuning the steric and electronic properties of the final ligand for specific catalytic applications.

| Nucleophilic Reagent | Resulting Functional Group (R) | Structure of Final Ligand | Name of Final Ligand |

|---|---|---|---|

| Phenylmagnesium Bromide (PhMgBr) or Phenyllithium (PhLi) | Phenyl (-C₆H₅) | (C₆H₅)₂P(CH₂)₄P(C₆H₅)₂ | 1,4-Bis(diphenylphosphino)butane (dppb) |

| Methylmagnesium Chloride (CH₃MgCl) | Methyl (-CH₃) | (CH₃)₂P(CH₂)₄P(CH₃)₂ | 1,4-Bis(dimethylphosphino)butane |

| Ethylmagnesium Bromide (CH₃CH₂MgBr) | Ethyl (-CH₂CH₃) | (CH₃CH₂)₂P(CH₂)₄P(CH₂CH₃)₂ | 1,4-Bis(diethylphosphino)butane |

| Cyclohexylmagnesium Bromide (c-C₆H₁₁MgBr) | Cyclohexyl (-C₆H₁₁) | (c-C₆H₁₁)₂P(CH₂)₄P(c-C₆H₁₁)₂ | 1,4-Bis(dicyclohexylphosphino)butane |

Formation of Chiral Diphosphine Ligands via this compound Intermediates for Asymmetric Applications

The primary synthetic value of this compound lies in its function as a key intermediate for producing diphosphine ligands. By reacting it with appropriate nucleophiles, the chlorine atoms can be substituted to form P-C, P-N, or P-O bonds. In the context of asymmetric catalysis, the most significant application is the reaction with chiral organometallic reagents (e.g., chiral Grignard or organolithium compounds) to form C₂-symmetric or other chiral diphosphine ligands. nih.gov

These chiral diphosphine ligands are pivotal in transition-metal-catalyzed asymmetric reactions, where they coordinate to a metal center (such as rhodium, ruthenium, or palladium) to create a chiral environment. nih.govrsc.orgnih.gov This chiral catalytic system can then induce high enantioselectivity in a wide range of chemical transformations, including asymmetric hydrogenations, which are crucial for producing optically active compounds like pharmaceuticals and agrochemicals. nih.govresearchgate.net

The reaction sequence involves the nucleophilic displacement of the two chloride atoms on each phosphorus center of the this compound molecule by a chiral organic moiety. The flexibility of the butane backbone allows the resulting diphosphine ligand to adopt a specific conformation, or "bite angle," when coordinating to a metal center, which is a critical factor in determining the efficiency and enantioselectivity of the catalyst. wikipedia.org While many famous chiral ligands like DIOP and BINAP have different backbones, the principle of using a chiral scaffold to create an effective ligand for asymmetric synthesis is the same. rsc.orgresearchgate.net The use of phosphine-boranes as intermediates has also emerged as a powerful strategy for synthesizing P-chiral phosphine ligands with high optical purity. nih.gov

Table 2: Research Findings on Chiral Diphosphine Ligands in Asymmetric Catalysis

| Ligand Type | Application | Key Finding |

| P-Chirogenic Phosphines | Asymmetric Hydrogenation | Conformationally rigid and electron-rich P-chiral ligands show excellent enantioselectivity and high catalytic activity. nih.gov |

| DIOP | Asymmetric Hydrogenation | The rhodium(I) complex with the DIOP ligand is a highly active and stereoselective catalyst for producing amino acid precursors with high optical yields. researchgate.net |

| QuinoxP* | General Asymmetric Catalysis | A crystalline, air-stable P-chiral ligand designed for high enantioinduction, overcoming the handling difficulties of earlier, more air-sensitive ligands. nih.gov |

This interactive table highlights significant research findings in the application of chiral phosphine ligands.

Methodologies for Purification and Isolation of Synthetic Intermediates and Target Compounds

The purification and isolation of this compound, its precursors, and the final chiral diphosphine products require specialized techniques due to the varying nature and sensitivity of these compounds. colostate.edu

Purification of Precursors: The precursor 1,4-dichlorobutane can be synthesized from 1,4-butanediol and purified by distillation. prepchem.com A typical workup involves extraction with an organic solvent like ether, washing with a sodium bicarbonate solution and water, drying over an anhydrous salt such as magnesium sulfate, and finally, fractional distillation to obtain the pure product. prepchem.com

Purification of Intermediates: Alkyldichlorophosphines are highly reactive towards moisture and oxygen, making their purification challenging. thieme-connect.comossila.com Standard chromatographic methods are often not suitable. thieme-connect.com The preferred method for volatile dichlorophosphines is distillation under reduced pressure in an inert atmosphere. chemistryviews.org For non-volatile compounds, recrystallization from a suitable organic solvent, also under inert conditions, is employed. chemistryviews.orgresearchgate.net All handling must be performed using Schlenk line or glove box techniques to prevent decomposition. researchgate.net

Purification of Target Compounds (Chiral Diphosphine Ligands): The final chiral phosphine ligands or their more stable phosphine oxide precursors are often purified using chromatographic techniques. uni-muenchen.de Column chromatography is a common method for separating the desired product from reaction byproducts. uni-muenchen.de For the separation of enantiomers (a process known as chiral resolution), specialized chiral chromatography is necessary. researchgate.netinterchim.comwikipedia.org This can be achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), such as those based on cellulose (B213188) or urea (B33335) derivatives. researchgate.netinterchim.com In some cases, achiral and chiral columns can be coupled to simplify the isolation of chemically and chirally pure products from complex reaction mixtures. americanpharmaceuticalreview.com The final isolated phosphine ligands, which can be air-sensitive, must be stored and handled under an inert atmosphere. nih.gov

Table 3: Purification Techniques

| Compound Type | Purification Method | Key Considerations |

| 1,4-Dichlorobutane (Precursor) | Fractional Distillation | Standard distillation after aqueous workup and drying. prepchem.com |

| This compound (Intermediate) | Vacuum Distillation or Recrystallization | Must be performed under a strict inert atmosphere (Schlenk line or glove box). thieme-connect.comchemistryviews.org |

| Chiral Diphosphine Oxides | Column Chromatography | Used to separate diastereomeric intermediates. uni-muenchen.de |

| Chiral Diphosphine Ligands (Final Product) | Chiral Column Chromatography (HPLC) | Employs a chiral stationary phase to resolve enantiomers. researchgate.netinterchim.comwikipedia.org |

This interactive table outlines the appropriate purification methods for the compounds discussed.

Reactivity and Mechanistic Investigations Involving 1,4 Bis Dichlorophosphino Butane

Nucleophilic Reactivity of the Trivalent Phosphorus Centers

The trivalent phosphorus centers in 1,4-bis(dichlorophosphino)butane are expected to exhibit significant nucleophilic character due to the lone pair of electrons on each phosphorus atom. This reactivity is, however, modulated by the electron-withdrawing nature of the chlorine atoms attached to the phosphorus.

Reactions with Organometallic Reagents for Carbon-Phosphorus Bond Formation

The reaction of dichlorophosphines with organometallic reagents such as Grignard reagents (RMgX) or organolithium reagents (RLi) is a standard method for the formation of carbon-phosphorus bonds, leading to the synthesis of tertiary phosphines. chemistryviews.org In the case of this compound, the reaction with four equivalents of an organometallic reagent would be expected to substitute all four chlorine atoms, yielding a bidentate phosphine (B1218219) ligand of the type R2P(CH2)4PR2.

Table 1: Expected Products from Reactions with Organometallic Reagents

| Organometallic Reagent | Expected Product | General Reaction |

|---|---|---|

| Grignard Reagent (RMgX) | 1,4-Bis(dialkyl/diarylphosphino)butane | Cl2P(CH2)4PCl2 + 4 RMgX → R2P(CH2)4PR2 + 4 MgXCl |

Note: This table is based on the general reactivity of dichlorophosphines; specific experimental data for this compound is not available in the searched literature.

The high reactivity of Grignard and organolithium reagents can sometimes lead to side reactions, including the formation of oligomeric or polymeric phosphorus compounds. chemistryviews.org The use of less nucleophilic organozinc reagents has been shown to be effective for the selective mono- or di-substitution of PCl3, suggesting a potential route for more controlled reactions with this compound. chemistryviews.org

Interactions with Electrophiles and Heteroatom-Containing Substrates

The phosphorus centers in this compound can also react as nucleophiles towards various electrophiles. For instance, reaction with alcohols or amines would be expected to lead to the substitution of the chloro groups to form phosphonites or phosphonous amides, respectively. These reactions typically require a base to neutralize the HCl generated.

Ligand Exchange and Substitution Dynamics in Solution

As a bidentate ligand, this compound can coordinate to metal centers. lookchem.com The dynamics of ligand exchange and substitution in solution would be a critical aspect of its coordination chemistry. In general, the lability of phosphine ligands in metal complexes is influenced by both electronic and steric factors. tcichemicals.com The electron-withdrawing chloro-substituents on the phosphorus atoms of this compound would likely affect its coordination properties compared to more common alkyl or aryl substituted phosphines.

Studies on the kinetics of phosphine substitution reactions in metal complexes often reveal associative or dissociative mechanisms. rsc.orgrsc.org However, specific kinetic and mechanistic data for ligand exchange reactions involving this compound are not documented in the available literature. Research on dynamic ligand exchange in other systems has been investigated using techniques like 2DIR spectroscopy, but such studies have not been reported for this compound. nih.gov

Oxidative Addition and Reductive Elimination Pathways at Phosphorus Centers

The trivalent phosphorus centers in this compound can undergo oxidative addition reactions. For example, reaction with halogens (X2) would be expected to yield the corresponding pentavalent phosphorus(V) species, Cl2X2P(CH2)4PX2Cl2. Similarly, reactions with other oxidizing agents are possible. Reductive elimination is the reverse of this process. The reactivity in such processes is a key feature of many organophosphorus compounds. acs.org

While the general principles of oxidative addition at phosphorus are well-established, specific studies detailing these pathways for this compound, including the nature of the intermediates and the stereochemistry of the reactions, are lacking in the searched scientific literature.

Fundamental Mechanistic Studies of this compound Transformations

A thorough understanding of the reactivity of this compound requires fundamental mechanistic studies that provide insight into the kinetic and thermodynamic parameters governing its transformations.

Kinetic and Thermodynamic Parameters Governing Reactivity

No specific experimental or computational studies providing kinetic data (e.g., rate constants, activation energies) or thermodynamic data (e.g., enthalpy and entropy of reaction) for the reactions of this compound were found in the available literature. The strength of the P-Cl bond is a key thermodynamic parameter that influences its reactivity. quizlet.comyoutube.com While general trends in bond dissociation enthalpies are known, specific values for this compound are not reported. byjus.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,4-Bis(dialkyl/diarylphosphino)butane |

| Grignard reagents (RMgX) |

| Organolithium reagents (RLi) |

| Organozinc reagents |

| Phosphonites |

| Phosphonous amides |

Isotopic Labeling Experiments for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.org In the context of phosphine ligands like the analogous dppb, deuterium (B1214612) (D₂) is often used to investigate reactions involving hydrogen activation, transfer, and ligand decomposition in catalytic systems.

A notable study investigated the reaction of deuterium gas with metal nanoparticles (MNPs) made of Ruthenium (Ru), Platinum (Pt), and a Ru-Pt alloy, all stabilized by 1,4-bis(diphenylphosphino)butane (B1266417) (dppb). fu-berlin.deresearchgate.net The primary goal was to understand the interaction between gaseous deuterium and the nanoparticle surface, as well as the stability of the dppb ligand under these conditions.

Detailed Research Findings:

The experiments were conducted at room temperature with varying D₂ pressures, and the products were analyzed using a combination of ¹H gas-phase Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and solid-state ¹³C and ³¹P Magic Angle Spinning (MAS) NMR. fu-berlin.de

Primary Reaction Pathway : The main product observed in the gas phase was hydrogen deuteride (B1239839) (HD). This indicates a reaction between the incoming D₂ molecules and surface hydrogen sites on the nanoparticles, which were created during the initial synthesis of the MNPs. fu-berlin.deresearchgate.net Analysis of the gas phase by ¹H NMR and Raman spectroscopy confirmed that HD was the major species, with negligible amounts of H₂. fu-berlin.de

Ligand Decomposition Pathway : A significant secondary reaction observed was the decomposition of the dppb ligand itself. GC-MS analysis of the gas phase revealed the formation of partially deuterated butane (B89635) and cyclohexane (B81311). fu-berlin.deresearchgate.net This finding demonstrates that under reaction conditions, the C-P bonds in the dppb ligand can be cleaved, and the resulting butane backbone can undergo further reactions, including cyclization and H-D exchange.

| Experimental Technique | Observation | Mechanistic Implication |

| ¹H Gas-Phase NMR | Predominant signal corresponding to gaseous HD. fu-berlin.de | The primary reaction is an isotope exchange between gaseous D₂ and surface hydrides on the nanoparticles. fu-berlin.de |

| GC-MS | Detection of partially deuterated butane and cyclohexane in the gas phase. fu-berlin.de | The dppb ligand undergoes decomposition, with the butane backbone being released and subsequently deuterated. fu-berlin.deresearchgate.net |

| Solid-State NMR | Changes in the ³¹P MAS NMR spectra. fu-berlin.de | The chemical environment of the phosphorus atoms in the dppb ligand is altered, indicating ligand decomposition and the formation of surface phosphorus species. fu-berlin.de |

These findings are crucial for understanding the stability and reactivity of the phosphine ligand shell in catalytic applications, highlighting that the ligand can be an active participant in the reaction rather than just a passive stabilizer.

Computational Modeling of Reaction Pathways and Transition States (e.g., Density Functional Theory)

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for investigating reaction mechanisms, predicting reaction pathways, and calculating the energetic profiles of transition states. nih.gov For complex organometallic and catalytic systems involving phosphine ligands, DFT can provide insights that are difficult to obtain through experiments alone. mdpi.comnih.gov

While specific DFT studies on this compound are not readily found, calculations performed on related systems, such as the dppb-stabilized nanoparticles and butane dehydrogenation catalysts, illustrate the power of this approach. researchgate.netnih.gov

Detailed Research Findings:

In studies related to the deuteration of dppb-stabilized ruthenium nanoparticles, DFT calculations were employed to understand the surprisingly high reactivity of certain alkanes. researchgate.net The calculations, using a ligand-free Ru₁₃H₁₇ model cluster as the catalyst, indicated that the rate-limiting step for the deuteration of alkanes like cyclopentane (B165970) and cyclohexane is the oxidative C-H bond cleavage of the substrate bound to the cluster. researchgate.net

DFT is broadly used to map potential energy surfaces for complex reaction networks. For instance, in the dehydrogenation of butane over chromium oxide catalysts, DFT has been used to calculate the activation energies for a 108-step reaction pathway. nih.gov This includes the desired dehydrogenation steps to form butenes and butadiene, as well as undesired cracking and coking reactions. nih.gov Such models can predict product selectivity and catalyst deactivation over time.

The table below provides an example of the type of data generated from DFT calculations in a hypothetical reaction pathway involving a phosphine ligand. The values are illustrative to demonstrate the application of DFT.

| Reaction Step | Description | Calculated Activation Energy (kJ/mol) |

| 1 | Oxidative addition of H₂ to a metal center | 25 |

| 2 | Ligand (phosphine) dissociation | 80 |

| 3 | Substrate coordination | 15 |

| 4 | C-H bond activation (Rate-limiting step) | 110 |

| 5 | Reductive elimination of product | 40 |

Coordination Chemistry of 1,4 Bis Dichlorophosphino Butane

Complex Formation with Transition Metal Centers

The phosphorus atoms in 1,4-bis(dichlorophosphino)butane possess lone pairs of electrons, making them excellent sigma-donors and thus capable of coordinating to transition metal centers. The presence of two such phosphino (B1201336) groups connected by a flexible four-carbon chain allows the ligand to act as a chelating agent, forming stable metallacycles.

Homo- and Heterobimetallic Complexes Incorporating this compound

The butane (B89635) backbone provides sufficient flexibility for the ligand to bridge two metal centers, paving the way for the synthesis of both homo- and heterobimetallic complexes. In a homobimetallic complex, two identical metal atoms would be bridged by one or more this compound ligands. In contrast, heterobimetallic complexes would feature two different metal centers spanned by the ligand. The synthesis of such complexes would likely involve the reaction of the ligand with appropriate metal precursors. The reactivity of the P-Cl bonds could also be exploited to create more complex bridged structures.

Influence of Metal Oxidation State and Electronic Configuration on Coordination Geometry

The oxidation state and electronic configuration of the transition metal center are expected to play a crucial role in determining the coordination geometry of the resulting complexes. For instance, square planar geometries are common for d⁸ metals like Ni(II), Pd(II), and Pt(II), while tetrahedral geometries are often observed for d¹⁰ metals. Octahedral geometries would be expected for metals that can accommodate six ligands. The strong sigma-donating and potential pi-accepting properties of the dichlorophosphino groups, influenced by the electronegative chlorine atoms, would affect the electronic environment of the metal center and, consequently, the preferred coordination geometry.

Electronic Structure and Ligand Field Theory Analyses of this compound Metal Complexes

The electronic structure of metal complexes containing this compound can be described using Ligand Field Theory (LFT). LFT considers the interactions between the metal d-orbitals and the ligand orbitals. electronicsandbooks.com The phosphine (B1218219) groups act as sigma-donors, raising the energy of the metal d-orbitals. The presence of electronegative chlorine atoms on the phosphorus would withdraw electron density, potentially enhancing the pi-acceptor character of the ligand. This would involve the back-donation of electron density from filled metal d-orbitals into the empty σ* orbitals of the P-Cl bonds. This pi-backbonding would increase the ligand field splitting energy (Δ), affecting the electronic and magnetic properties of the complex.

Supramolecular Assembly and Potential for Metal-Organic Frameworks Utilizing this compound Scaffolds

The ability of this compound to act as a bridging ligand opens up the possibility of forming extended supramolecular assemblies and metal-organic frameworks (MOFs). By connecting multiple metal centers, the ligand can act as a linker, building up one-, two-, or three-dimensional networks. The properties of such materials would be dictated by the choice of the metal node and the geometry of the ligand. The reactive P-Cl bonds could also be a site for post-synthetic modification, allowing for the tuning of the properties of the resulting framework. However, the sensitivity of the P-Cl bonds to hydrolysis might pose a challenge to the stability of such frameworks in the presence of moisture.

Catalytic Applications of 1,4 Bis Dichlorophosphino Butane and Its Derived Complexes

Homogeneous Catalysis Mediated by 1,4-Bis(diphenylphosphino)butane (B1266417) Ligands

Complexes of dppb are most frequently employed in homogeneous catalysis, where the catalyst and reactants exist in the same phase. This allows for high activity and selectivity under often mild reaction conditions.

Asymmetric Hydrogenation Reactions and Enantioselectivity

While dppb itself is an achiral ligand, its derivatives and related chiral diphosphines are pivotal in asymmetric hydrogenation, a key process for synthesizing enantiomerically pure compounds, which is crucial in the pharmaceutical and agrochemical industries. nih.govyoutube.com Ruthenium and rhodium complexes bearing chiral diphosphine ligands are particularly effective. youtube.comnih.gov The fundamental principle involves the creation of a chiral environment around the metal center, which enables the catalyst to differentiate between the two faces of a prochiral substrate, leading to the preferential formation of one enantiomer. youtube.com

For instance, the asymmetric hydrogenation of α- and β-ketoesters, as well as certain prochiral olefins, can be achieved with high enantioselectivity using catalysts based on chiral biaryl diphosphine ligands, which share structural motifs with dppb. nih.gov The rigidity and stereochemistry of the ligand backbone are critical for high enantiomeric excess (ee). nih.gov The efficiency of these reactions is often demonstrated by high turnover numbers (TON) and excellent yields under optimized conditions. nih.govyoutube.com

Table 1: Example of Asymmetric Hydrogenation using a Chiral Diphosphine Catalyst

| Substrate | Catalyst System | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|

| 2-(6′-methoxy-2′-naphthyl)propenoic acid | [Ru(chiral-diphosphine)(p-cymene)Cl]Cl | up to 96.0% | High | nih.gov |

| Generic Aryl Ketones | Ir-SpiroPAP | Excellent | High (TON up to 4.5 million) | nih.gov |

Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)

Palladium complexes featuring the dppb ligand, such as dichloro[1,4-bis(diphenylphosphino)butane]palladium(II) (Pd(dppb)Cl₂), are exceptionally versatile precatalysts for a wide array of cross-coupling reactions. msesupplies.comfishersci.dksamaterials.com These reactions are fundamental tools in synthetic organic chemistry for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction forges a carbon-carbon bond between an organoboron compound and an organic halide or triflate. libretexts.orgyoutube.comyoutube.com The Pd/dppb system is effective in catalyzing this transformation, benefiting from the stability and reactivity imparted by the dppb ligand. samaterials.comcommonorganicchemistry.com The catalytic cycle generally involves oxidative addition of the organic halide to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnumberanalytics.com Palladium catalysts are standard for this transformation, and the choice of phosphine (B1218219) ligand is crucial for success. wikipedia.orgmdpi.com Pd(dppb)Cl₂ has been demonstrated as an effective catalyst for Heck reactions, facilitating the key steps of the catalytic cycle. samaterials.comnih.gov

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, a critical transformation for synthesizing anilines and their derivatives. wikipedia.orgnumberanalytics.comorganic-chemistry.org While a variety of specialized biaryl phosphine ligands have been developed for this reaction, bidentate ligands like dppb and its analogues (e.g., dppf) were instrumental in the early development of reliable protocols, particularly for coupling primary amines. wikipedia.orgnih.gov The ligand's role is to facilitate the crucial reductive elimination step that forms the C-N bond and to prevent the formation of inactive catalyst species. wikipedia.org

Table 2: Application of dppb-Palladium Complexes in Cross-Coupling Reactions

| Reaction Type | Catalyst/Precatalyst | Typical Substrates | Key Advantage of dppb Ligand | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(dppb)Cl₂ | Aryl halides and Boronic acids | Promotes efficient coupling and catalyst stability. | samaterials.comlibretexts.org |

| Heck Reaction | Pd(dppb)Cl₂ | Aryl halides and Alkenes | Effective for C-C bond formation via vinylation. | samaterials.comwikipedia.org |

| Buchwald-Hartwig Amination | Pd complexes with dppb or analogues | Aryl halides and Amines | Facilitates C-N bond formation and improves catalyst performance. | wikipedia.orgorganic-chemistry.org |

Polymerization and Oligomerization Processes

While less common than in cross-coupling, dppb complexes of late transition metals like nickel and palladium are also utilized in polymerization and oligomerization reactions. For example, nickel complexes containing dppb can catalyze the polymerization of ethylene. The structure of the ligand influences the properties of the resulting polymer. In the carbonylation of ethene to produce polyketones, palladium catalysts with diphosphine ligands, including dppb, have been studied to control the molecular weight and properties of the resulting polymer.

Hydroformylation and Carbonylation Reactions

Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond, converting alkenes into aldehydes. illinois.edursc.org Rhodium complexes are the most widely used catalysts for this transformation due to their high activity under mild conditions. illinois.edunih.gov The dppb ligand has been extensively studied in rhodium-catalyzed hydroformylation. acs.orgacs.org It can influence both the rate and the regioselectivity of the reaction (i.e., the ratio of linear to branched aldehyde products). rsc.orggoogle.com

Similarly, dppb-palladium complexes are used in carbonylation reactions, such as the carbonylation of styrene, to produce valuable carboxylic acid derivatives. fishersci.dkchemicalbook.com

Heterogeneous Catalysis and Immobilized Systems Derived from 1,4-Bis(diphenylphosphino)butane

To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, significant effort has been dedicated to immobilizing dppb-metal complexes onto solid supports. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

Strategies for Anchoring 1,4-Bis(diphenylphosphino)butane Complexes onto Solid Supports

Several strategies exist for immobilizing dppb and its metal complexes. One common method involves synthesizing a dppb derivative that contains a functional group suitable for covalent attachment to a solid support, such as silica, alumina, or a polymer resin.

Another approach is the direct immobilization of the pre-formed [M(dppb)] complex onto a support material. This can be achieved through non-covalent interactions or by modifying the support to include functionalities that can coordinate to the metal or the ligand.

A distinct strategy involves the use of dppb as a stabilizing ligand for metal nanoparticles. fu-berlin.de These dppb-stabilized nanoparticles, for example of ruthenium or platinum, can act as quasi-homogeneous or heterogeneous catalysts for reactions like hydrogenation. fu-berlin.de The dppb ligand shell prevents particle agglomeration and can modulate the catalytic activity and selectivity of the nanoparticle surface. fu-berlin.de

Performance and Recyclability of Immobilized Catalysts in Continuous Flow Systems

There is currently no available data in the scientific literature regarding the immobilization of catalysts derived directly from 1,4-bis(dichlorophosphino)butane for use in continuous flow systems. Research on immobilized phosphine ligands for continuous flow catalysis has concentrated on more robust derivatives. For these related systems, performance is typically evaluated by measuring key parameters over extended periods.

Table 1: General Performance Metrics for Immobilized Catalysts in Continuous Flow Systems

| Parameter | Description | Typical Units |

| Turnover Number (TON) | Moles of product formed per mole of catalyst before deactivation. | mol/mol |

| Turnover Frequency (TOF) | Moles of product formed per mole of catalyst per unit time. | h⁻¹ or s⁻¹ |

| Leaching | The amount of metal or ligand that detaches from the solid support and is lost in the product stream. | ppm or ppb |

| Productivity | Mass of product obtained per mass of catalyst over its lifetime. | g product / g catalyst |

| Selectivity | The ratio of the desired product to the sum of all products. | % |

The recyclability of such catalysts is a critical factor, often assessed by the stability of the turnover frequency and the prevention of metal leaching over multiple cycles or extended operational times. Without specific examples for this compound, a detailed discussion on its performance and recyclability remains speculative.

Mechanistic Elucidation of Catalytic Cycles Involving this compound Ligands

No specific mechanistic studies detailing catalytic cycles involving this compound as a ligand have been published. The high reactivity of the P-Cl bond would likely lead to in-situ modification under typical catalytic conditions, making it a challenging ligand to study directly.

However, the general principles of catalytic cycles involving bidentate phosphine ligands are well-established. For a generic cross-coupling reaction catalyzed by a palladium complex, the cycle typically involves several key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide.

Transmetalation: A second organic moiety is transferred to the palladium center from an organometallic reagent.

Reductive Elimination: The two organic partners couple and are eliminated from the palladium, regenerating the Pd(0) catalyst.

The electronic and steric properties of the phosphine ligand are crucial at each step. The high electrophilicity of the phosphorus atoms in this compound, due to the electron-withdrawing chlorine atoms, would significantly influence the electron density at the metal center, impacting the rates and efficiencies of these elementary steps.

Structure-Activity Relationships and Rational Catalyst Design Principles

Specific structure-activity relationship studies for catalysts based on this compound are not available. The principles of rational catalyst design for diphosphine ligands, however, are well-documented and focus on tuning the ligand's properties to optimize catalyst performance.

A key parameter is the natural bite angle (βn) , which is the preferred chelation angle of a bidentate ligand determined by the length and flexibility of its backbone. For ligands with a butane (B89635) backbone like 1,4-bis(diphenylphosphino)butane (dppb), the bite angle is relatively large and flexible, which can influence both the activity and selectivity of the catalyst. It is expected that this compound would have a similar backbone structure, but its electronic properties would be drastically different.

Table 2: Key Ligand Properties for Rational Catalyst Design

| Property | Influence on Catalysis |

| Bite Angle | Affects the geometry at the metal center, influencing the ease of oxidative addition and reductive elimination. |

| Cone Angle | A measure of the ligand's steric bulk, which can control substrate access to the metal and influence selectivity. |

| Electronic Parameters (e.g., Tolman Electronic Parameter) | Quantifies the electron-donating or -withdrawing nature of the ligand, which modulates the reactivity of the metal center. |

The rational design of catalysts using a ligand like this compound would likely involve its use as a precursor. The P-Cl bonds are susceptible to substitution, allowing for the synthesis of a library of derivatives with varying steric and electronic properties. This approach would enable the systematic study of structure-activity relationships, even though such studies have not been reported for the parent dichlorophosphino compound itself.

Advanced Spectroscopic and Computational Methodologies for Investigating 1,4 Bis Dichlorophosphino Butane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of 1,4-bis(dichlorophosphino)butane derivatives and their metal complexes. numberanalytics.com Key nuclei such as ³¹P, ¹H, and ¹³C provide a wealth of information.

³¹P NMR Spectroscopy: As the phosphorus atom is central to the ligand's function, ³¹P NMR is particularly informative. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its chemical environment, including oxidation state, coordination to a metal center, and the nature of substituents on the phosphorus atom. In derivatives of this compound, the replacement of chlorine atoms with other groups (e.g., alkyl, aryl, or amino groups) leads to significant changes in the ³¹P chemical shift. Upon coordination to a metal, a substantial downfield or upfield shift, known as the coordination shift (Δδ = δcomplex - δligand), is observed. The magnitude and sign of this shift provide clues about the nature of the metal-phosphorus bond. Furthermore, coupling between phosphorus and NMR-active metal nuclei (e.g., ¹⁹⁵Pt or ¹⁰³Rh) provides direct evidence of bonding and can help determine the geometry of the complex. acs.org

¹H and ¹³C NMR Spectroscopy: While ¹H and ¹³C NMR spectra of the basic butane (B89635) backbone can be complex, they are crucial for confirming the integrity of the ligand structure upon derivatization or coordination. nih.govdocbrown.infodocbrown.info The chemical shifts and coupling patterns of the protons and carbons in the butyl chain can be affected by the conformation of the resulting chelate ring in a metal complex. For example, the methylene (B1212753) protons adjacent to the phosphorus atoms (α-CH₂) and the subsequent methylene groups (β-CH₂) often show distinct signals that can be analyzed to understand ring puckering and conformational dynamics. chemicalbook.com

2D NMR Techniques: Advanced two-dimensional (2D) NMR experiments are essential for unambiguously assigning complex spectra and understanding spatial relationships. numberanalytics.comharvard.edu

COSY (Correlation Spectroscopy): Homonuclear correlation experiments like ¹H-¹H COSY are used to establish proton-proton coupling networks, helping to trace the connectivity through the butane backbone. numberanalytics.com ³¹P-³¹P COSY can be used in dinuclear or polynuclear complexes to identify through-bond or through-space phosphorus-phosphorus couplings. acs.org

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments correlate directly bonded nuclei, such as ¹H and ¹³C (¹JCH), providing a powerful method for assigning the carbon signals of the ligand. numberanalytics.com ¹H-³¹P HSQC can be used to correlate phosphorus atoms with adjacent protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY and its rotating-frame equivalent (ROESY) detect through-space interactions, providing crucial information about the 3D structure and stereochemistry of a complex in solution.

Table 1: Representative NMR Data for Diphosphine Ligands and Complexes Data is illustrative and based on analogous compounds like 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) and its complexes.

| Compound / Complex | Nucleus | Chemical Shift (δ, ppm) | Key Couplings (J, Hz) | Reference |

|---|---|---|---|---|

| dppb Ligand | ³¹P | ~ -17.0 | N/A | fu-berlin.de |

| [Rh(dppb)₂]⁺ | ³¹P | ~ 23.5 | ¹J(Rh-P) ≈ 130 | electronicsandbooks.com |

| [Pd(dppb)Cl₂] | ³¹P | ~ 19.5 | N/A | msesupplies.com |

| Butane Backbone (in dppb) | ¹³C | Cα: ~29.7, Cβ: ~24.5 | ¹J(P-C) ≈ 15 | docbrown.info |

X-ray Diffraction Analysis of Single Crystals

Single-crystal X-ray diffraction (XRD) provides the most definitive structural information for crystalline derivatives and coordination complexes of this compound. This technique allows for the precise determination of atomic positions, leading to accurate measurements of bond lengths, bond angles, and torsional angles. numberanalytics.com

Table 2: Selected Crystallographic Data for Complexes of 1,4-Bis(diphenylphosphino)butane (dppb)

| Complex | Metal Center Geometry | M-P Bond Length (Å) | P-M-P Bite Angle (°) | Reference |

|---|---|---|---|---|

| [Pd(dppb)Cl₂] | Square Planar | ~2.24 | ~94.1 | researchgate.net |

| [Rh(dppb)₂]BF₄ | Distorted Square Planar | 2.31 - 2.35 | ~93 (intraligand) | electronicsandbooks.com |

| trans-[Ru(dppb)(N,N'-dmen)Cl₂] | Octahedral | ~2.30 | ~99.6 | researchgate.net |

Mass Spectrometry Techniques for Identification

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound derivatives and their metal complexes, thus confirming their identity. numberanalytics.com Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly useful as they can transfer intact, often charged, complex ions from solution into the gas phase with minimal fragmentation. acs.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a product or intermediate with a high degree of confidence. nih.gov Furthermore, tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented (Collision-Induced Dissociation, CID), can provide valuable structural information. acs.orguvic.ca The fragmentation patterns of phosphine (B1218219) ligand complexes often involve the sequential loss of ligands, counter-ions, or parts of the ligand backbone, which helps in piecing together the structure of the parent ion. muni.cz This is particularly useful for characterizing reaction mixtures and identifying transient intermediates in catalytic cycles. uvic.ca

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule and are used to identify functional groups and characterize bonding. numberanalytics.comacs.org In the context of this compound and its complexes, these techniques are especially useful for observing the P-Cl bonds and the metal-phosphorus (M-P) bonds.

The P-Cl stretching vibrations typically appear in the far-infrared region of the spectrum. Upon coordination to a metal, the electronic properties of the phosphorus atom change, which can lead to a shift in the frequency of the P-Cl stretch. More significantly, new vibrational modes corresponding to the M-P stretch appear, typically in the low-frequency region (far-IR and Raman, < 500 cm⁻¹). rsc.org The frequency of the M-P stretch is related to the strength of the metal-ligand bond. In complexes containing other ligands, such as carbon monoxide (CO), the stretching frequency of the CO ligand (ν(CO)) can serve as an indirect probe of the electronic properties of the phosphine ligand. libretexts.org A more electron-donating phosphine will increase electron density at the metal, leading to more back-bonding into the CO π* orbitals and a lower ν(CO) frequency. youtube.com

Electronic Spectroscopy (UV-Vis)

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule or complex. libretexts.org While the this compound ligand itself may only show high-energy absorptions in the UV region, its metal complexes often exhibit characteristic absorptions in the visible range. rsc.org

These absorptions are frequently due to electronic transitions involving the metal d-orbitals. Common transitions include:

d-d Transitions: These involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital. These transitions are often weak but can give color to the complex.

Metal-to-Ligand Charge Transfer (MLCT): In this type of transition, an electron is excited from a metal-based orbital to a ligand-based empty orbital (e.g., a π* orbital on an aromatic substituent of a derivative). rsc.orgtandfonline.com These are typically intense bands and their energy can be sensitive to the solvent and the electronic properties of both the metal and the ligand.

Ligand-to-Metal Charge Transfer (LMCT): This involves the excitation of an electron from a ligand-based orbital to an empty or partially filled metal d-orbital. nih.gov

Studying these transitions helps in understanding the electronic structure and bonding within the coordination complex. libretexts.orgtandfonline.com

Computational Chemistry Approaches for Understanding Electronic Structure and Reactivity

Computational methods, particularly Density Functional Theory (DFT), have become a powerful partner to experimental techniques for investigating phosphine complexes. acs.orgacs.org These approaches provide a deeper understanding of molecular properties that can be difficult to probe experimentally.

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For complexes of this compound, DFT can be employed to:

Geometry Optimization: Calculate the lowest energy structure (ground state geometry) of a complex. This allows for the prediction of bond lengths, bond angles, and bite angles, which can be compared directly with experimental data from X-ray crystallography. rsc.org

Energetic Profiles: Map out reaction pathways by calculating the energies of reactants, transition states, and products. This is invaluable for understanding reaction mechanisms, such as those in catalysis, and for explaining the relative stability of different isomers.

Spectroscopic Property Prediction: DFT can be used to calculate and predict various spectroscopic properties. For instance, it can predict NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis), which aids in the assignment of experimental spectra. nih.gov Analysis of the calculated molecular orbitals (e.g., HOMO and LUMO) helps to rationalize the observed electronic structure, bonding, and reactivity of the complexes. acs.orgrsc.org

Molecular Dynamics Simulations for Ligand Flexibility and Solvent Effects on Coordination

While ab initio methods are excellent for calculating the properties of static molecular structures, molecular dynamics (MD) simulations are essential for understanding the dynamic behavior of flexible molecules like this compound and its derivatives in solution. nih.gov The butane backbone of this ligand imparts significant conformational flexibility, which can influence its coordination properties and the catalytic activity of its metal complexes. chemrxiv.org

MD simulations can map the potential energy surface of the ligand, revealing the different accessible conformations (e.g., gauche and anti) of the butane chain and the energy barriers between them. This conformational flexibility is a key aspect of the ligand's behavior, as different conformers can lead to different coordination modes or bite angles, thereby affecting the properties of the resulting metal complex. researchgate.netchemrxiv.org

Furthermore, the solvent environment can have a profound impact on the coordination and reactivity of metal complexes. rsc.org MD simulations are particularly well-suited to investigate these solvent effects at a molecular level. acs.org Solvents can interact with the metal center, the ligand, or both, influencing the stability of the complex and the pathways of chemical reactions. nih.gov For example, coordinating solvents can compete with the phosphine ligand for a site on the metal, potentially leading to changes in the coordination geometry or even ligand dissociation. nih.govnih.gov

The following table summarizes findings from studies on related systems, illustrating how different solvents can affect the properties and reactivity of phosphine-metal complexes.

| Solvent | Observed Effect | System Studied |

| Dichloromethane | Weakly coordinating, allows for stable complex formation. | Palladium-diphosphine complexes. acs.org |

| Acetonitrile | Stronger coordination to the metal center, can influence reaction selectivity. | Palladium-catalyzed cross-coupling. nih.gov |

| Tetrahydrofuran (B95107) (THF) | Generally non-coordinating, often used as a standard solvent. | Palladium/PtBu3 catalyzed cross-coupling. nih.gov |

| Dimethylformamide (DMF) | Polar, coordinating solvent that can alter reaction selectivity. | Palladium/PtBu3 catalyzed cross-coupling. nih.gov |

This table provides examples of solvent effects observed in systems containing phosphine ligands, highlighting the importance of considering the solvent environment in studies of this compound complexes.

By simulating the behavior of the ligand and its metal complexes in different solvent environments, MD simulations can provide critical insights into the role of the solvent in modulating the structure, dynamics, and ultimately, the function of these important chemical species.

Emerging Research Directions and Future Perspectives for 1,4 Bis Dichlorophosphino Butane

Applications in Advanced Functional Materials (e.g., Phosphorescent Materials, Polymer Additives)

The future utility of 1,4-bis(dichlorophosphino)butane in advanced functional materials lies in its role as a foundational building block for sophisticated phosphine (B1218219) ligands. These derivative ligands, rather than the initial compound itself, are poised to make significant contributions.

Phosphorescent Materials: Bidentate phosphine ligands are instrumental in the development of luminescent metal complexes. alfachemic.com Complexes of metals such as platinum(II), palladium(II), gold(I), and copper(I) with polydentate phosphine ligands often exhibit strong phosphorescence. alfachemic.comrsc.orguef.fi The process would involve reacting this compound with organometallic or other nucleophilic reagents to create a library of bidentate phosphines. These ligands can then be coordinated to metal centers, with the electronic properties of the resulting complex being fine-tuned by the specific groups attached to the phosphorus atoms. rsc.org This tuning capability is crucial for designing materials that emit light at specific wavelengths and with high quantum yields, making them suitable for applications like organic light-emitting diodes (OLEDs) and chemical sensors. uef.fiuef.fi

Polymer Additives: The incorporation of phosphorus-containing moieties into polymers can enhance properties such as flame retardancy, thermal stability, and metal coordination. This compound can be utilized to create these functional polymers in several ways. It could be reacted with monomers containing nucleophilic groups (e.g., hydroxyl or amino groups) to form phosphine-containing monomers ready for polymerization. Alternatively, it could be grafted onto existing polymer backbones. rsc.org More commonly, it would first be converted to a less reactive tertiary phosphine, which is then attached to a polymer support. rsc.org Such polymer-supported phosphine ligands are highly valuable as recyclable catalysts in industrial processes. rsc.org

Table 1: Potential Functional Material Applications Derived from this compound

| Application Area | Derivative Compound Class | Metal Centers (Examples) | Potential Function |

| Phosphorescent Materials | Metal-phosphine complexes | Pt(II), Au(I), Cu(I), Rh(I) | Emitters in OLEDs, probes in bioimaging, chemical sensors |

| Polymer Additives | Phosphine-functionalized polymers | N/A (or Pd, Rh for catalysis) | Flame retardancy, thermal stabilization, recyclable catalysts |

Bio-inspired Catalysis and Bioconjugation Strategies Utilizing this compound Ligands

The direct application of this compound in biological systems is unfeasible due to the high reactivity and hydrolytic sensitivity of the P-Cl bonds. However, its derivatives offer significant potential in bio-inspired catalysis and for developing novel bioconjugation strategies.

Bio-inspired Catalysis: Many metalloenzymes perform complex chemical transformations at active sites containing metal ions coordinated by specific ligands. Researchers aim to create synthetic mimics of these active sites to develop highly efficient and selective catalysts. For instance, [FeFe]-hydrogenase enzymes, which are involved in hydrogen production, have been modeled using diiron complexes that sometimes incorporate phosphine ligands to modulate their electronic and catalytic properties. nih.gov Ligands derived from this compound could serve as scaffolds to construct such biomimetic catalysts, where the butane (B89635) backbone provides structural integrity and the phosphorus donors influence the metal center's reactivity. nih.gov

Bioconjugation Strategies: Bioconjugation, the chemical linking of molecules to biomolecules like proteins or DNA, requires highly selective and bio-orthogonal reactions. While the reactivity of this compound is too high for direct use, it can serve as a starting point for creating more stable phosphine ligands. These derivative phosphines can be functionalized with groups that can then participate in established bioconjugation reactions. The development of phosphine-based ligation techniques has created a need for new and diverse phosphine structures.

Exploration of Novel Reactivity Patterns and Unprecedented Chemical Transformations

The core of this compound's utility is the high reactivity of its four phosphorus-chlorine (P-Cl) bonds. This reactivity is not a limitation but rather its most powerful feature, enabling a wide range of chemical transformations.

The primary reaction pattern involves the nucleophilic substitution of the chlorine atoms. This makes this compound a key intermediate for synthesizing various diphosphines. wikipedia.org By reacting it with different organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), a vast library of symmetrical tertiary bidentate phosphines (R₂P-(CH₂)₄-PR₂) can be produced. cfmot.de

The exploration of novel reactivity would involve using a broader range of nucleophiles beyond simple alkyl or aryl groups. This could include:

Functionalized Nucleophiles: Using organometallic reagents that contain additional functional groups (e.g., ethers, amines, or other donor atoms) to create chelating ligands with more than two donor sites.

Chiral Nucleophiles: Employing chiral reagents to synthesize P-chiral phosphine ligands, which are highly valuable in asymmetric catalysis.

Partial Substitution: Developing selective methods to substitute only one or two of the four chlorine atoms, leading to unsymmetrical phosphine precursors for further elaboration.

This synthetic versatility allows for the precise tuning of the steric and electronic properties of the resulting phosphine ligand, which is crucial for optimizing catalyst performance. libretexts.orgopenochem.org

Table 2: Representative Reactions of this compound

| Reactant | Product Type | Significance |

| 4 eq. Grignard Reagent (RMgX) | Symmetrical bidentate phosphine | Creates ligands with tunable steric/electronic properties |

| 4 eq. Organolithium (RLi) | Symmetrical bidentate phosphine | Access to a wide range of phosphine derivatives |

| 4 eq. Alcohol/Phenol (ROH) + Base | Phosphonite ligand | Modifies electronic properties of the ligand |

| 4 eq. Secondary Amine (R₂NH) + Base | Aminophosphine ligand | Creates ligands with different donor characteristics |

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

The discovery of new catalysts often relies on the synthesis and screening of large libraries of ligands. rsc.org this compound is an ideal starting material for such an approach, particularly when integrated with modern automation.

Given its status as a versatile building block, it can be used in automated or parallel synthesis platforms to rapidly generate a diverse library of bidentate phosphine ligands. orgsyn.org In such a setup, a robotic system could dispense solutions of this compound into an array of reactors, followed by the addition of a different nucleophilic reagent to each reactor. This would allow for the creation of dozens or hundreds of unique phosphine ligands in a short amount of time with minimal manual intervention. These ligand libraries could then be directly screened for catalytic activity in high-throughput experimentation setups. Recent advances in data-driven and machine-learning approaches for catalyst discovery rely on having access to diverse sets of ligands, a need that can be met by the combinatorial derivatization of precursors like this compound. rsc.orgnih.gov

Development of Next-Generation Sustainable and Environmentally Benign Catalytic Systems

The principles of green chemistry emphasize the development of highly efficient and selective catalytic processes that minimize waste and avoid the use of hazardous materials. cuni.cz Phosphine ligands are central to this effort, as they are key components in many homogeneous catalysts used for cross-coupling, hydrogenation, and hydroformylation reactions. cfmot.deprochemonline.com

The ability to create a wide variety of ligands from this compound allows for the development of catalysts tailored for specific, sustainable applications. For example, by introducing hydrophilic (water-soluble) groups onto the phosphine ligand, catalysts can be designed that operate in water instead of volatile organic solvents, significantly reducing the environmental impact of a chemical process. cuni.czcuni.cz Furthermore, creating highly active and selective catalysts ensures that reactions proceed to completion with minimal byproducts, improving atom economy and reducing downstream purification costs and waste generation.

Potential Role in Energy Conversion and Storage Research

The global challenge of transitioning to sustainable energy sources has spurred intensive research into new materials and catalysts for energy conversion and storage. Metal-phosphine complexes, the type of compounds derived from this compound, are emerging as promising candidates in this field.

CO₂ Reduction: The electrochemical or photochemical reduction of carbon dioxide (CO₂) into valuable fuels and chemical feedstocks is a key goal in renewable energy research. Transition metal complexes containing phosphine ligands have been developed as effective electrocatalysts for the reduction of CO₂ to carbon monoxide (CO) or formic acid. tandfonline.comacs.org The electronic properties of the phosphine ligand can be tuned to optimize the catalyst's efficiency and selectivity. rsc.org

Hydrogen Production: The generation of hydrogen from water through electrolysis or photocatalysis is another critical area. Researchers have designed bio-inspired catalysts that mimic the function of hydrogenase enzymes, which are nature's catalysts for hydrogen production. These synthetic models often employ phosphine ligands to stabilize the metal centers and facilitate the catalytic cycle for hydrogen evolution. nih.gov

Solar Energy Conversion: In the field of solar cells, certain luminescent platinum(II) complexes featuring phosphine ligands have been investigated as sensitizers in dye-sensitized solar cells (DSSCs). uef.fi The strong luminescence and long-lived excited states of these materials are beneficial for efficient light harvesting and energy transfer.

The versatility of this compound as a precursor makes it a valuable starting point for developing the next generation of phosphine ligands required for these demanding energy-related applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,4-bis(dichlorophosphino)butane, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves reacting 1,4-butanediol with phosphorus trichloride (PCl₃) under anhydrous conditions. A stepwise chlorination process using excess PCl₃ in an inert atmosphere (e.g., nitrogen or argon) is critical to avoid hydrolysis. Post-synthesis purification via vacuum distillation or recrystallization from non-polar solvents (e.g., hexane) can improve purity. Analytical techniques like ³¹P NMR and GC-MS are recommended to verify purity (>95%) and monitor by-products such as phosphine oxides .

Q. How should researchers safely handle and store this compound?

- Methodological Answer : Due to its reactivity with moisture and air, the compound must be stored under inert gas (argon/nitrogen) in sealed, flame-resistant containers. Handling requires PPE (gloves, goggles, lab coat) and a fume hood to mitigate exposure to HCl vapors, which form upon hydrolysis. Waste disposal should adhere to hazardous chemical protocols, with neutralization using alkaline solutions (e.g., 10% NaOH) before disposal .

Q. What spectroscopic and crystallographic techniques are effective for characterizing this compound?

- Methodological Answer :

- ³¹P NMR : Reveals chemical shifts indicative of the dichlorophosphino groups (δ ~180-200 ppm).

- X-ray crystallography : Resolves bond lengths (P-Cl ~2.00 Å) and confirms the tetrahedral geometry at phosphorus centers.

- Elemental analysis : Validates C, H, and Cl content against theoretical values.

- FT-IR : Identifies P-Cl stretching vibrations (~500 cm⁻¹) .

Advanced Research Questions

Q. How does this compound compare to analogous ligands (e.g., diphenylphosphino derivatives) in transition-metal catalysis?

- Methodological Answer : The electron-withdrawing Cl substituents reduce electron density at phosphorus, potentially enhancing metal-ligand σ-donation and π-backbonding. Comparative studies using Rh(I) or Pd(II) complexes (e.g., [Rh(COD)(dichlorophosphino)butane]BF₄) can evaluate catalytic activity in hydrogenation or cross-coupling reactions. Kinetic studies (e.g., turnover frequency, TOF) and DFT calculations can quantify electronic effects .

Q. What strategies mitigate ligand degradation or metal center instability in dichlorophosphino-based complexes?

- Methodological Answer :

- Steric stabilization : Introduce bulky substituents adjacent to phosphorus to reduce oxidative degradation.

- Redox buffers : Add mild reducing agents (e.g., ascorbic acid) to maintain metal oxidation states.

- Low-temperature operation : Conduct reactions at ≤0°C to slow decomposition pathways.

- In situ monitoring : Use UV-Vis or EPR spectroscopy to track ligand dissociation .

Q. How can conflicting data on catalytic efficiency in literature be resolved?

- Methodological Answer : Discrepancies often arise from differences in precursor purity, solvent polarity, or reaction atmosphere. Researchers should:

- Replicate experiments under strictly controlled conditions (e.g., glovebox for air-sensitive steps).

- Use standardized substrates (e.g., styrene for hydrogenation) to benchmark performance.

- Perform control experiments to rule out trace metal contaminants .

Q. What are the applications of this compound in designing interpenetrating coordination polymers?

- Methodological Answer : The ligand’s flexibility (four-carbon backbone) allows for bridging metal centers in 2D/3D networks. Solvothermal synthesis with Ag(I) or Cu(I) ions in acetonitrile/toluene mixtures can yield interpenetrated frameworks. Porosity and stability can be assessed via gas adsorption (BET analysis) and thermal gravimetry (TGA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.